molecular formula C12H24N2O2 B1357556 Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-04-2

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate

Cat. No.: B1357556
CAS No.: 1352999-04-2
M. Wt: 228.33 g/mol
InChI Key: CMEHRZGJNHKUAN-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with (1-aminocyclohexyl)methyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, with the temperature maintained at room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and reactivity make it a candidate for designing prodrugs and drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in material science .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, which influences the reactivity of the compound. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This hydrolysis reaction is catalyzed by acids or bases, and the rate of reaction depends on the pH and temperature of the environment .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is unique due to the presence of the (1-aminocyclohexyl)methyl group, which imparts distinct reactivity and stability. This makes it more versatile in synthetic applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHRZGJNHKUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599335
Record name tert-Butyl [(1-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-04-2
Record name tert-Butyl [(1-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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